Arecoline hydrochloride

Vue d'ensemble

Description

Arecoline hydrochloride is a parasympathomimetic alkaloid derived from the areca nut, the fruit of the areca palm (Areca catechu). It is a nicotinic acid-based compound that acts as a mild stimulant, producing effects such as enhanced alertness and mild euphoria . This compound is primarily used in veterinary medicine as a vermifuge and has been studied for its potential therapeutic applications in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Arecoline can be synthesized starting from acetaldehyde. One improved method involves the reaction of acetaldehyde with methylamine and formaldehyde under specific conditions . The reaction typically proceeds through a Mannich reaction, forming the intermediate compound, which is then cyclized to produce arecoline. The hydrochloride salt is formed by reacting arecoline with hydrochloric acid, resulting in crystalline arecoline hydrochloride .

Industrial Production Methods

Industrial production of this compound involves the extraction of arecoline from the areca nut, followed by purification and conversion to its hydrochloride salt. The extraction process typically involves the use of organic solvents to isolate arecoline, which is then purified through distillation or crystallization. The purified arecoline is then reacted with hydrochloric acid to form this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

Arecoline undergoes oxidation at the tetrahydropyridine ring, yielding arecaidine (3-carboxy-1-methyl-1,2,5,6-tetrahydropyridine). Key reagents and conditions include:

| Reagent | Conditions | Product | Reaction Efficiency |

|---|---|---|---|

| Potassium permanganate | Acidic or neutral aqueous | Arecaidine | High (>80%) |

| Hydrogen peroxide | Catalytic Fe²⁺ | Arecaidine | Moderate (~60%) |

Oxidation typically targets the double bond in the tetrahydropyridine ring, converting it to a single bond with a hydroxyl group, which is further oxidized to a ketone and then decarboxylated .

Reduction Reactions

Reduction of the tetrahydropyridine ring produces dihydroarecoline (saturated pyridine derivative):

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF | Dihydroarecoline | High |

| Sodium borohydride | Methanol/water | Partial reduction | Low |

Reduction with LiAlH₄ fully saturates the ring, while NaBH₄ may require prolonged reaction times for complete conversion .

Substitution Reactions

The ester group (-COOCH₃) in arecoline is highly reactive toward nucleophiles. Common substitutions include:

Amide Formation

Reaction with amines under basic conditions:

textArecoline + R-NH₂ → Arecoline-amide + CH₃OH

Example : Synthesis of arecoline-linked amino acid derivatives using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent :

| Amino Acid | Derivative Yield | Bioactivity (Insecticidal) |

|---|---|---|

| Glycine | 85% | EC₅₀ = 12 μM |

| Phenylalanine | 78% | EC₅₀ = 8 μM |

Ester Hydrolysis

Hydrolysis under acidic or basic conditions yields arecaidine (free carboxylic acid):

textArecoline + H₂O → Arecaidine + CH₃OH

Conditions :

Salt Formation and Stability

Arecoline forms stable salts with acids, enhancing its crystallinity and shelf life:

| Salt Type | Reagent | Melting Point | Solubility |

|---|---|---|---|

| Hydrochloride | HCl (gaseous) | 157–158°C | Water-soluble |

| Hydrobromide | HBr (aqueous) | 177–179°C | Alcohol-soluble |

The hydrochloride salt is preferred for pharmaceutical formulations due to its hygroscopic stability .

From Nicotinic Acid

-

Fischer esterification : Nicotinic acid → methyl nicotinate (CH₃OH/H⁺) .

-

Alkylation : Methyl nicotinate + CH₃I → 3-methoxycarbonyl-1-methylpyridinium iodide .

-

Reduction : Pyridinium iodide + KBH₄ → Tetrahydropyridine intermediate .

Industrial Extraction

Environmental and Kinetic Factors

Applications De Recherche Scientifique

Pharmacological Applications

Arecoline hydrochloride exhibits a variety of pharmacological effects that make it a subject of interest in medical research:

- Antidiabetic Effects : Arecoline has been shown to improve glucose metabolism and insulin sensitivity in animal models. In a study with high fructose-fed rats, arecoline treatment significantly reversed fasting blood glucose and serum insulin levels, indicating its potential as an antidiabetic agent .

- Cardiovascular Benefits : Research indicates that arecoline enhances endothelium-dependent vasorelaxation, potentially through the activation of potassium ATP channels and the expression of cystathionine-γ-lyase. This suggests a role in improving vascular health, particularly in diabetic conditions .

- Anti-inflammatory Properties : Arecoline has demonstrated anti-inflammatory effects by reducing inflammatory markers in various cell types. For instance, it inhibits the activation of macrophages and reduces cytokine production, which could be beneficial in treating inflammatory diseases .

- Anticataract Activity : Studies have revealed that arecoline can inhibit aldose reductase activity, which is implicated in the development of diabetic cataracts. In vitro experiments showed that arecoline treatment improved lens transparency and reduced osmotic stress .

Toxicological Considerations

While this compound has therapeutic potential, its toxicity profile is also significant:

- Toxicity Studies : Long-term exposure to arecoline has been associated with adverse effects such as neurotoxicity and potential carcinogenicity. In animal studies, doses exceeding 20 mg/kg have resulted in various toxic effects, including damage to the liver and kidneys .

- Oral Submucosal Fibrosis : Arecoline is linked to oral submucosal fibrosis, a precancerous condition prevalent among areca nut chewers. This highlights the need for careful assessment of its safety for long-term use .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mécanisme D'action

Arecoline hydrochloride exerts its effects primarily through its action on muscarinic and nicotinic acetylcholine receptors. It acts as a partial agonist at muscarinic receptors, leading to parasympathetic stimulation. This results in increased salivation, bronchoconstriction, and gastrointestinal motility . Arecoline also has some activity at nicotinic receptors, contributing to its stimulant effects .

Comparaison Avec Des Composés Similaires

Arecoline hydrochloride can be compared with other alkaloids derived from the areca nut, such as:

Arecaidine: A metabolite of arecoline with similar but less potent effects.

Guvacine: Another alkaloid with different pharmacological properties.

Guvacoline: Structurally related to arecoline but with distinct biological activities.

This compound is unique due to its dual action on both muscarinic and nicotinic receptors, which distinguishes it from other similar compounds .

Activité Biologique

Arecoline hydrochloride, a potent alkaloid derived from the areca nut (Areca catechu), has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and associated toxicity.

Overview of this compound

This compound is characterized as a white, soluble crystalline compound with a melting point of 167-168°C. It is primarily utilized for its cholinergic properties, stimulating muscarinic receptors in the digestive system and influencing various physiological processes .

Pharmacological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Cardiovascular Effects

- Vasodilation : Research indicates that arecoline enhances endothelium-dependent vasorelaxation in high fructose-fed rats, potentially through the activation of cystathionine-γ-lyase (CSE) and K channels .

- Insulin Sensitivity : Arecoline treatment improves glucose metabolism and insulin sensitivity in diabetic models .

2. Anti-inflammatory Properties

- Arecoline has been shown to inhibit inflammation in various cellular models by reducing the expression of pro-inflammatory cytokines and promoting anti-inflammatory pathways .

3. Anticancer Potential

- Studies suggest that arecoline may induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/AKT pathway. In vitro studies have demonstrated that it can inhibit cell migration and invasion in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) .

4. Neuroprotective Effects

- Arecoline displays neuroprotective properties by reducing oxidative stress and promoting neuronal survival in models of neurodegeneration .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Cholinergic Activation : Arecoline stimulates muscarinic receptors, leading to increased gastrointestinal motility and secretion.

- Regulation of Gene Expression : It influences the expression levels of various genes related to inflammation and apoptosis, such as Bcl-2 and cyclins .

- Oxidative Stress Modulation : Arecoline generates reactive oxygen species (ROS), which can lead to cytotoxic effects but also activate protective cellular responses under certain conditions .

Toxicity Profile

Despite its therapeutic potential, this compound is associated with various toxic effects:

- Cytotoxicity : Arecoline exhibits cytotoxic effects on multiple cell types, including hepatocytes and neuronal cells. It has been shown to induce DNA damage and mutations in cultured cells .

- Genotoxicity : Chronic exposure to arecoline can lead to structural changes in chromatin and increased mutation rates in experimental models .

- Acute Toxicity : High doses can result in acute toxicity symptoms, necessitating careful consideration during therapeutic applications .

Case Studies

Several studies have investigated the effects of arecoline:

- Vasorelaxation Study : A study involving high fructose-fed rats demonstrated that arecoline significantly improved endothelium-dependent vasorelaxation, suggesting its potential role in managing metabolic syndrome-related vascular dysfunctions .

- Cancer Cell Apoptosis : In vitro studies showed that arecoline could promote apoptosis in RA-FLSs by inhibiting key cell cycle regulators and activating apoptotic pathways, highlighting its potential as an anticancer agent .

Propriétés

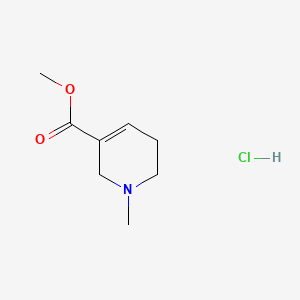

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSWCSYIDIBGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020098 | |

| Record name | Arecoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-94-9 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecoline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arecoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARECOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5CR33W64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.